Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and an ester functional group. It is used primarily in research settings and has various applications in organic synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of this compound with an appropriate epoxide precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of ethyl chloroformate to form the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives.
Scientific Research Applications
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Studied for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-isopropyl-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, potentially leading to biological effects .
Comparison with Similar Compounds
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-methyloxirane-2-carboxylate: Lacks the isopropyl group, leading to different reactivity and applications.
Ethyl 3-isopropyl-oxirane-2-carboxylate: Lacks the methyl group, affecting its chemical properties and uses.
Ethyl 3-isopropyl-3-methyloxirane-2-acetate:
This compound is unique due to its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns .
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 3-methyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-5-11-8(10)7-9(4,12-7)6(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
MOIVYHYTDXXANH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.